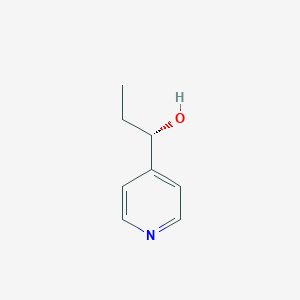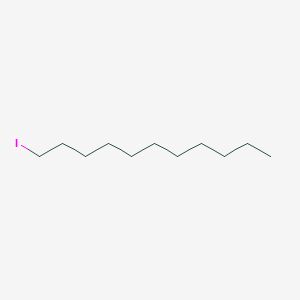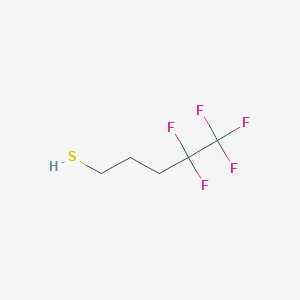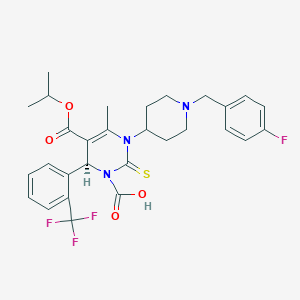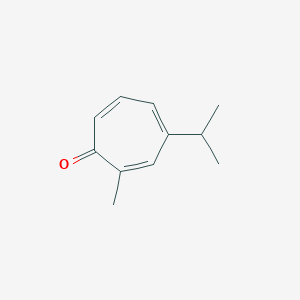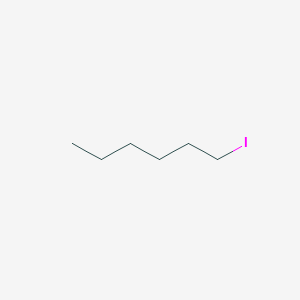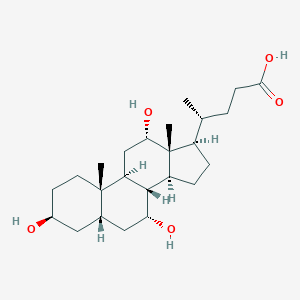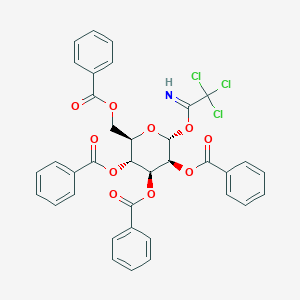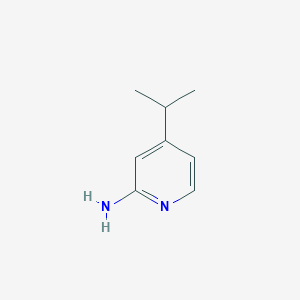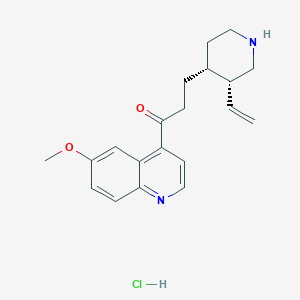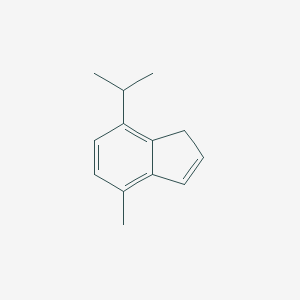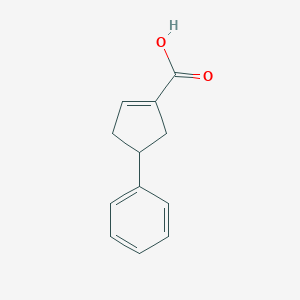
4-Phenylcyclopent-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylcyclopent-1-ene-1-carboxylic acid (PCCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PCCA is a cyclic unsaturated carboxylic acid that is synthesized through various methods, including the Diels-Alder reaction and the Friedel-Crafts reaction.
作用機序
The exact mechanism of action of 4-Phenylcyclopent-1-ene-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi. 4-Phenylcyclopent-1-ene-1-carboxylic acid may also work by disrupting the cell membrane of microorganisms, leading to their death.
生化学的および生理学的効果
4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have minimal toxicity in animal studies. However, more research is needed to determine its potential toxicity in humans. 4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its high purity and stability. 4-Phenylcyclopent-1-ene-1-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
将来の方向性
There are several potential avenues for future research on 4-Phenylcyclopent-1-ene-1-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Another area of interest is the development of new materials, such as polymers and coatings, based on the properties of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Additionally, more research is needed to determine the potential toxicity of 4-Phenylcyclopent-1-ene-1-carboxylic acid in humans and to explore its potential use in other areas of scientific research.
合成法
The Diels-Alder reaction is a commonly used method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Friedel-Crafts reaction is another method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid, which involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst.
科学的研究の応用
4-Phenylcyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 4-Phenylcyclopent-1-ene-1-carboxylic acid has also been studied for its potential use in the development of new materials, including polymers and coatings.
特性
CAS番号 |
142038-49-1 |
|---|---|
製品名 |
4-Phenylcyclopent-1-ene-1-carboxylic acid |
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
4-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) |
InChIキー |
RDSQPFKHHCXEMK-UHFFFAOYSA-N |
SMILES |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
同義語 |
1-Cyclopentene-1-carboxylic acid, 4-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




